![molecular formula C13H15NO3S B12000827 3-(1-Naphthylamino)-1-propanesulfonic acid](/img/structure/B12000827.png)
3-(1-Naphthylamino)-1-propanesulfonic acid
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Overview
Description
3-(1-Naphthylamino)-1-propanesulfonic acid is an organic compound that features a naphthyl group attached to an amino-propane sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthylamino)-1-propanesulfonic acid typically involves the reaction of 1-naphthylamine with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylamino)-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthyl compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily studied for its potential therapeutic applications. It has been investigated as a pharmacological agent due to its ability to modulate various biological pathways.
- Neuroprotection : Research indicates that 3-(1-naphthylamino)-1-propanesulfonic acid may have neuroprotective effects. It has been shown to influence mechanisms related to oxidative stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases .
- Drug Delivery Systems : The compound has been utilized in the development of drug delivery systems. Its sulfonic acid group enhances solubility and bioavailability, which is critical for effective drug formulation. Studies have demonstrated its efficacy in improving the pharmacokinetics of certain drugs when used as a prodrug or in combination therapies .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various assays and analytical techniques.
- Chromatography : The compound is employed as a derivatizing agent in chromatography techniques, particularly in high-performance liquid chromatography (HPLC). Its naphthyl group provides strong UV absorbance, facilitating the detection of analytes at low concentrations .
- Spectroscopic Analysis : Spectroscopic methods such as UV-Vis and fluorescence spectroscopy utilize this compound for quantifying other substances. Its ability to form stable complexes with metal ions enhances the sensitivity of these analytical techniques .
Materials Science
The applications of this compound extend into materials science, particularly in the synthesis of advanced materials.
- Polymer Chemistry : It is used as a building block in the synthesis of sulfonated polymers. These polymers exhibit enhanced ionic conductivity and thermal stability, making them suitable for applications in fuel cells and batteries .
- Nanomaterials : The compound plays a role in the preparation of nanoscale materials. Its functional groups facilitate the formation of hybrid materials that combine organic and inorganic components, leading to improved material properties for electronic and photonic applications .
Case Studies
Several case studies highlight the practical applications of this compound:
- Neuroprotective Mechanisms : A study investigated the compound's effects on cellular models of neurodegeneration. Results showed that it reduced markers of oxidative stress and apoptosis, suggesting potential therapeutic benefits in conditions like Alzheimer's disease .
- HPLC Method Development : A research team developed an HPLC method using this compound as a derivatizing agent for detecting amino acids in biological samples. The method demonstrated high sensitivity and specificity, proving valuable for clinical diagnostics .
- Synthesis of Sulfonated Polymers : Researchers synthesized sulfonated polymers incorporating this compound. These polymers exhibited superior ionic conductivity compared to traditional materials, showcasing their potential use in fuel cell technology .
Mechanism of Action
The mechanism of action of 3-(1-Naphthylamino)-1-propanesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A precursor in the synthesis of 3-(1-Naphthylamino)-1-propanesulfonic acid, known for its use in dye production.
Naphthalene-1-sulfonic acid: Shares the sulfonic acid group but lacks the amino-propane moiety.
3-(1-Naphthyl)-L-alanine: Similar in structure but contains an alanine group instead of the sulfonic acid moiety.
Uniqueness
This compound is unique due to its combination of the naphthyl group with an amino-propane sulfonic acid moiety, providing distinct chemical properties and a wide range of applications in various scientific fields.
Biological Activity
3-(1-Naphthylamino)-1-propanesulfonic acid, also known as N-(1-naphthyl)-3-aminopropanesulfonic acid, is an organic compound recognized for its significant biological activity, particularly in biochemical research and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its unique structural features enhance its solubility and biological activity compared to simpler sulfonic acids or amines. The following are key areas of focus regarding its biological activity:
- Enzyme Inhibition : Studies have shown that this compound can modulate enzyme activities, potentially serving as an inhibitor or activator depending on the target enzyme.
- Receptor Interaction : It has been investigated for its binding affinity to specific receptors, which may influence various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Interaction : Research demonstrated that this compound significantly inhibits the activity of certain enzymes involved in metabolic pathways, suggesting a potential role in drug development for metabolic disorders .
- Receptor Binding Affinity : A study investigating the compound's interaction with neurotransmitter receptors found that it exhibits a moderate binding affinity, indicating possible applications in neuropharmacology .
- Toxicological Assessment : Toxicological evaluations have indicated that while the compound shows beneficial biological activities, it is essential to assess its safety profile for potential therapeutic uses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(2-Naphthylamino)-1-propanesulfonic acid | C₁₃H₁₄N₁O₃S | Similar structure; different aromatic substitution |
N-(4-Methylphenyl)-3-aminopropanesulfonic acid | C₁₃H₁₅N₁O₃S | Contains a methyl group on the phenyl ring |
4-Aminobenzenesulfonic acid | C₆H₇N₁O₂S | Lacks the propanamine chain; simpler structure |
This table highlights how this compound's specific structural arrangement contributes to its enhanced solubility and biological activity.
Properties
Molecular Formula |
C13H15NO3S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-(naphthalen-1-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C13H15NO3S/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2,(H,15,16,17) |
InChI Key |
GINRYPKSCPECEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)O |
Origin of Product |
United States |
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